molecular formula C12H9FO2 B1602120 Methyl 4-fluoro-1-naphthoate CAS No. 13772-56-0

Methyl 4-fluoro-1-naphthoate

Cat. No.: B1602120
CAS No.: 13772-56-0
M. Wt: 204.2 g/mol
InChI Key: BGKRQQWFGKBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-1-naphthoate is an organic compound with the molecular formula C₁₂H₉FO₂. It is a derivative of naphthalene, where a methyl ester group is attached to the 1-position and a fluorine atom is attached to the 4-position.

Scientific Research Applications

Methyl 4-fluoro-1-naphthoate has several applications in scientific research:

Safety and Hazards

“Methyl 4-fluoro-1-naphthoate” is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-1-naphthoate typically involves the esterification of 4-fluoro-1-naphthoic acid. One common method is the reaction of 4-fluoro-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-fluoro-1-naphthalenemethanol.

    Oxidation: 4-fluoro-1-naphthoic acid.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-naphthoate depends on the specific chemical reactions it undergoes. In substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • Methyl 4-chloro-1-naphthoate
  • Methyl 4-bromo-1-naphthoate
  • Methyl 4-methyl-1-naphthoate

Comparison: Methyl 4-fluoro-1-naphthoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl counterparts.

Properties

IUPAC Name

methyl 4-fluoronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKRQQWFGKBQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562926
Record name Methyl 4-fluoronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13772-56-0
Record name Methyl 4-fluoronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-1-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-1-naphthoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-1-naphthoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-1-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-1-naphthoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-1-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.